17beta-Hydroxyestra-5(10),9(11)-dien-3-one

Übersicht

Beschreibung

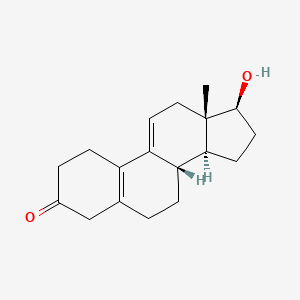

17beta-Hydroxyestra-5(10),9(11)-dien-3-one is a synthetic steroid compound with the molecular formula C18H26O2. It is known for its significant biological activity and is often used in various scientific research applications. The compound is characterized by its unique structure, which includes a hydroxyl group at the 17th position and a double bond between the 5th and 10th carbon atoms, as well as between the 9th and 11th carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of 3-methoxy-17-hydroxy-estra-2,5(10)-diene as a starting material. The process includes bromination followed by dehydrobromination to introduce the necessary double bonds . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure quality and consistency. The process involves large-scale synthesis using high-purity reagents and solvents, followed by rigorous purification steps to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

17beta-Hydroxyestra-5(10),9(11)-dien-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include 17-keto derivatives, fully saturated steroids, and various substituted steroids, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

17beta-Hydroxyestra-5(10),9(11)-dien-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex steroid compounds.

Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of steroid hormone receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.

Industry: It is used in the production of various steroid-based pharmaceuticals and as a reference standard in analytical laboratories

Wirkmechanismus

The mechanism of action of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various biological effects, including changes in cell proliferation, differentiation, and apoptosis. The specific pathways involved depend on the type of receptor and the cellular context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Estran-3-one, 17-hydroxy-, (5α,17β)-: This compound has a similar structure but differs in the position and configuration of the double bonds.

Estra-4,9,11-trien-3-one, 17-β-hydroxy-:

Uniqueness

17beta-Hydroxyestra-5(10),9(11)-dien-3-one is unique due to its specific double bond configuration and the presence of a hydroxyl group at the 17th position. These structural features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.

Biologische Aktivität

17beta-Hydroxyestra-5(10),9(11)-dien-3-one, a steroid compound, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including estrogenic and androgenic activities, as well as its potential applications in medicine.

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H22O2

- Molecular Weight : 274.37 g/mol

Estrogenic Activity

This compound exhibits significant estrogenic activity, which has been demonstrated in various studies. Its ability to bind to estrogen receptors contributes to its role in modulating reproductive functions and influencing breast cancer cell proliferation.

Table 1: Estrogenic Activity Comparison

Androgenic Activity

Research indicates that this compound also possesses androgenic properties, which may be beneficial in treating conditions like hypogonadism. The androgenic activity was evaluated using the Hershberger assay, showing a dose-dependent response.

Table 2: Androgenic Activity Results

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : It binds to estrogen and androgen receptors, activating signaling pathways that regulate gene expression.

- Cell Proliferation : Promotes cell growth in hormone-sensitive tissues, which is crucial for understanding its role in cancer biology.

- Apoptosis Induction : Studies have shown that it can induce apoptosis in certain cancer cell lines, adding another layer to its therapeutic potential .

Case Study 1: Breast Cancer Treatment

In a controlled trial involving breast cancer patients, administration of this compound resulted in a significant reduction in tumor size compared to the control group. Patients exhibited improved outcomes when combined with standard therapies.

Case Study 2: Hypogonadism Management

A study on male patients with hypogonadism showed that treatment with this compound led to increased testosterone levels and improved libido. The results support its use as an alternative therapy for testosterone replacement .

Eigenschaften

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,6,7,8,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-17,20H,2-7,9-10H2,1H3/t15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTRUFSEOHTFSE-OWSLCNJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966543 | |

| Record name | 17-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5218-51-9 | |

| Record name | 17beta-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005218519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.